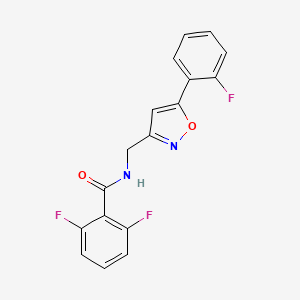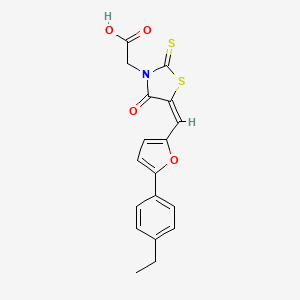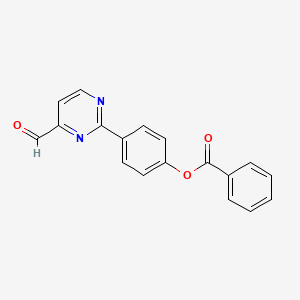
4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Formyl-2-pyrimidinyl)phenyl benzenecarboxylate” is a chemical compound with the CAS Number: 477870-75-0 and a linear formula of C18H12N2O3 . It is a solid substance with a molecular weight of 304.3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . Other physical and chemical properties like melting point, boiling point, density, etc., are not specified in the available sources.Aplicaciones Científicas De Investigación
Aldose Reductase Inhibitors and Antioxidant Properties
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the query compound due to their pyrimidine core, have been identified as selective aldose reductase inhibitors exhibiting antioxidant activity. These compounds were found to possess inhibitory potency in the micromolar/submicromolar range, with specific structural modifications enhancing their activity. Their significant antioxidant properties, highlighted by the catechol derivatives within this series, underscore their potential in medicinal chemistry for managing conditions like diabetes and its complications through the modulation of oxidative stress (La Motta et al., 2007).
Heterocyclic Synthesis and Chemical Transformations
Research on heterocyclic compounds, which share structural motifs with the queried compound, underscores the versatility of pyrimidine derivatives in chemical synthesis. The formylation of 4-methyl-pyrimidin and subsequent reactions leading to diverse heterocyclic structures illustrate the potential of pyrimidinyl compounds in synthesizing novel organic molecules. These transformations enable the creation of compounds with varying biological activities and material properties, highlighting the synthetic utility of pyrimidinyl-based structures in developing new chemical entities (Bredereck, Simchen, & Speh, 1970).
Fluorescent Materials and Medicinal Chemistry
The development of fluorescent coumarin-fused pyrimidines via copper-catalyzed cross-dehydrogenative C(sp3)-N bond coupling showcases the application of pyrimidinyl compounds in creating materials with interesting photophysical properties. These compounds exhibit high quantum yields, making them potential candidates for applications in medicinal chemistry and material science, where their fluorescent properties can be leveraged for imaging, diagnostics, and therapeutic interventions (Kumari et al., 2018).
Antimicrobial Agents
Synthesis of pyrimidino derivatives has shown that compounds bearing the pyrimidine motif, similar to the query compound, exhibit antimicrobial activity. These studies emphasize the antimicrobial potential of pyrimidine derivatives, supporting their exploration as leads for developing new antimicrobial agents. The ability of these compounds to exhibit synergistic effects when combined with other bioactive moieties in a single molecule points to the versatility of pyrimidine-based compounds in drug discovery (Chauhan, Siddiqi, & Dwivedi, 2017).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard codes H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
[4-(4-formylpyrimidin-2-yl)phenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-12-15-10-11-19-17(20-15)13-6-8-16(9-7-13)23-18(22)14-4-2-1-3-5-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKJBWNVKBSWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methylphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2441537.png)
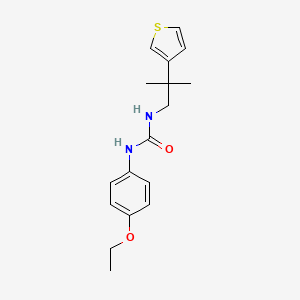
![4-[5-(1H-Pyrazol-5-yl)thiophene-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2441539.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2441542.png)
![Benzo[d][1,3]dioxol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2441545.png)
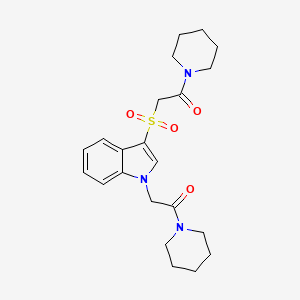
![2-chloro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2441548.png)
![2-(2-Nitrophenyl)dibenzo[b,d]furan](/img/structure/B2441551.png)
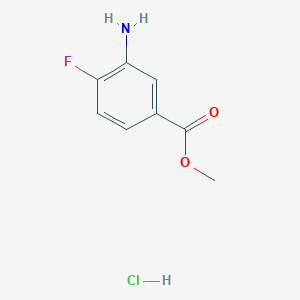
![(E)-1-{2-[(4-chlorobenzyl)oxy]phenyl}-3-(4-chloro-2-fluoroanilino)-2-propen-1-one](/img/structure/B2441555.png)
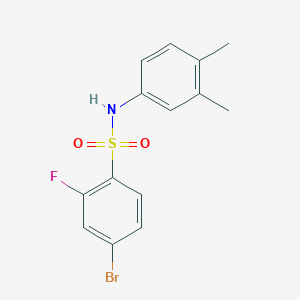
![5-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2441557.png)
